ethyl 2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
The compound “US9073931, E3” is a ligand that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitin-proteasome system. This system is crucial for protein degradation and regulation within cells. The compound has shown potential in targeted protein degradation applications, making it a valuable tool in drug discovery and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9073931, E3” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of organic solvents such as acetone, methanol, ethanol, tetrahydrofuran, dichloromethane, and trichloromethane .
Industrial Production Methods
Industrial production of “US9073931, E3” involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
“US9073931, E3” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
“US9073931, E3” has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein-protein interactions and the ubiquitin-proteasome system.
Biology: Helps in understanding cellular processes and protein regulation.
Medicine: Potential therapeutic applications in targeted protein degradation for treating diseases like cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The compound exerts its effects by binding to E3 ubiquitin ligases, which are responsible for tagging proteins with ubiquitin for degradation by the proteasome. This process involves the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation. The molecular targets include various proteins involved in cellular regulation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
US9073931, E27a: Another ligand for E3 ubiquitin ligases with similar binding properties.
US9073931, E30: A related compound with different binding affinities and specificities.
Uniqueness
“US9073931, E3” stands out due to its high binding affinity and specificity for certain E3 ubiquitin ligases, making it a valuable tool for targeted protein degradation. Its unique structure allows for selective binding and efficient degradation of target proteins, which is crucial for therapeutic applications .
Properties
Molecular Formula |
C22H24F3N5O4S |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
ethyl 2-(7-methylsulfonyl-1-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24F3N5O4S/c1-5-34-20(31)14-11-26-21(28-18(14)22(23,24)25)30-9-8-29-16-10-13(35(4,32)33)6-7-15(16)27-19(29)17(30)12(2)3/h6-7,10-12,17H,5,8-9H2,1-4H3 |
InChI Key |
VWVWWPZPLJBDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCN3C4=C(C=CC(=C4)S(=O)(=O)C)N=C3C2C(C)C |
Origin of Product |
United States |
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